molecular formula C15H19F2NO2 B2909725 L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- CAS No. 865774-79-4

L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-

Cat. No.: B2909725
CAS No.: 865774-79-4
M. Wt: 283.319
InChI Key: FLNXVLGQDJBZSD-FZMZJTMJSA-N
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Description

L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- is a synthetic compound that has garnered interest for its potential applications in various scientific fields. Structurally, it is an amino acid derivative, characterized by its unique combination of fluorine atoms and tetrahydronaphthalene moiety. This compound’s chemical properties make it an intriguing subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- typically involves multi-step organic synthesis protocols. Common synthetic routes include:

  • Fluorination Reactions:

  • Amide Bond Formation: : The coupling of L-Norvaline with the difluoronaphthalene derivative generally occurs through standard peptide coupling reagents such as EDCI/HOBt or HATU.

  • Hydrogenation: : Tetrahydro-naphthalene core is often synthesized via catalytic hydrogenation under pressure, employing catalysts like palladium on carbon.

Industrial Production Methods

On an industrial scale, production typically scales up these laboratory methods, with optimizations for yield and purity. Flow chemistry techniques, which allow continuous processing, may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound undergoes oxidation reactions, particularly at the naphthalenyl ring, potentially forming quinone derivatives.

  • Reduction: : Reduction reactions can further hydrogenate the tetrahydro-naphthalene ring to its fully saturated form.

  • Substitution: : Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalenyl ring, mediated by reagents like halogenating agents or nitrating agents.

Common Reagents and Conditions

  • Oxidizing Agents: : KMnO4, CrO3 for oxidation reactions.

  • Reducing Agents: : LiAlH4, NaBH4 for reduction reactions.

  • Substituting Agents: : Halogenating agents such as Br2, nitrating agents like HNO3 for substitution reactions.

Major Products

  • Quinones: : Oxidation may yield quinone derivatives.

  • Dihydro Derivatives: : Reduction often produces more hydrogenated analogs.

  • Aryl Derivatives: : Substitution reactions lead to various aryl-substituted products.

Scientific Research Applications

L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- has found applications across several fields:

  • Chemistry: : As a building block in the synthesis of more complex molecules and in studying reaction mechanisms involving fluorinated compounds.

  • Biology: : Investigated for its potential as a modulator of enzyme activity, particularly those involved in metabolic pathways.

  • Medicine: : Explored for its therapeutic potential, especially in neurodegenerative disease research due to its ability to affect cellular oxidative stress.

  • Industry: : Utilized in the development of novel materials and as a precursor in pharmaceuticals manufacturing.

Mechanism of Action

The compound’s mechanism of action in biological systems often revolves around its interaction with enzymes and proteins. The fluorine atoms increase its lipophilicity and stability, allowing it to interact more effectively with biological targets. The tetrahydro-naphthalenyl ring provides a conformationally flexible scaffold that can engage in various non-covalent interactions, facilitating its binding to active sites in enzymes.

Comparison with Similar Compounds

Compared to other fluorinated amino acid derivatives:

  • L-Norvaline: : Unlike other fluorinated L-Norvaline analogs, the presence of the tetrahydro-2-naphthalenyl group significantly alters its physicochemical properties and biological activity.

  • 2-Fluorophenylalanine: : Similar fluorinated amino acids like 2-fluorophenylalanine also modulate enzyme activity but lack the structural complexity and flexibility conferred by the naphthalenyl moiety.

List of Similar Compounds

  • L-Norvaline, N-[(2S)-6,8-difluoro-2-phenyl]-.

  • 2-Fluorophenylalanine.

  • 6,8-Difluoronorvaline.

That’s a thorough dive into L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-. It’s fascinating how such specific chemical modifications can open up so many avenues for research and application.

Properties

IUPAC Name

(2S)-2-[[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO2/c1-2-3-14(15(19)20)18-11-5-4-9-6-10(16)7-13(17)12(9)8-11/h6-7,11,14,18H,2-5,8H2,1H3,(H,19,20)/t11-,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNXVLGQDJBZSD-FZMZJTMJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC1CCC2=C(C1)C(=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)O)N[C@H]1CCC2=C(C1)C(=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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